REACTION_CXSMILES
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Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([Cl:12])=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[NH2:13][CH2:14][C:15]([NH2:18])([CH3:17])[CH3:16]>CN1CCCC1=O>[Cl:12][C:8]1[CH:7]=[C:6]2[C:11]([C:2]([NH:13][CH2:14][C:15]([CH3:17])([NH2:18])[CH3:16])=[CH:3][CH:4]=[N:5]2)=[CH:10][CH:9]=1
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Name
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|
Quantity
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52.8 g
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Type
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reactant
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Smiles
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ClC1=CC=NC2=CC(=CC=C12)Cl
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Name
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Quantity
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30.85 g
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Type
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reactant
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Smiles
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NCC(C)(C)N
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Name
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Quantity
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530 mL
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Type
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solvent
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Smiles
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CN1C(CCC1)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Thereafter, the solvent was evaporated in a vacuum
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Type
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EXTRACTION
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Details
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the mixture was extracted once with 200 ml of ethyl acetate and twice with 100 ml of ethyl acetate each time
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Type
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ADDITION
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Details
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subsequently treated with about 170 ml of 30% potassium hydroxide solution until the pH
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Type
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CUSTOM
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Details
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Thereby, 88 g of N1 -(7-chloro-quinolin-4-yl)-2-methyl-propane-1,2-diamine separate out in crystalline form
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Name
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Type
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|
Smiles
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ClC1=CC=C2C(=CC=NC2=C1)NCC(C)(N)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |